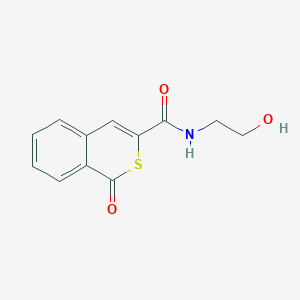

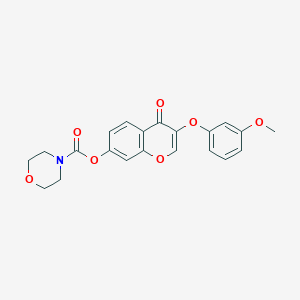

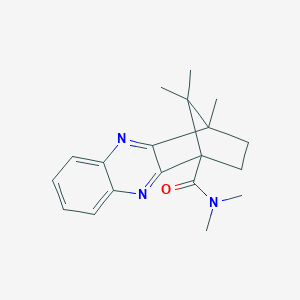

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Hydroxyethyl) compounds are a class of organic compounds that contain a hydroxyethyl group (-CH2-CH2-OH) attached to a nitrogen atom . They are often used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

The synthesis of N-(2-Hydroxyethyl) compounds typically involves the reaction of an amine with ethylene oxide or 2-chloroethanol . The exact method can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl) compounds can be quite diverse, as the hydroxyethyl group can be attached to a wide variety of different molecular frameworks . The exact structure would depend on the specific compound .Chemical Reactions Analysis

N-(2-Hydroxyethyl) compounds can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of coordination complexes . They can also undergo reactions with CO2, which has been studied for potential applications in carbon capture .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Hydroxyethyl) compounds can vary widely depending on the specific compound. Some general properties that many of these compounds share include good solubility in water and a relatively high boiling point .科学研究应用

Carbon Capture and Storage (CCS)

The compound shows promise in the field of CCS , particularly in amine scrubbing techniques for capturing CO2. It has been noted for its good mutual solubility in aqueous solutions, low melting point, and high boiling point, which could potentially replace current activators used in mixed amine systems .

Polymer Science

Related compounds are frequently used in the synthesis of polymers. For example, hydrogels doped with copper nanoparticles for potential use in wound healing or as antibacterial agents .

Free Radical Research

作用机制

Target of Action

The primary target of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide interacts with its target, PPAR-α, exerting a variety of biological effects, some related to chronic inflammation and pain . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . It lacks affinity for the cannabinoid receptors cb1 and cb2 .

Biochemical Pathways

The compound affects the PPAR-α pathway, which plays a key role in the regulation of lipid metabolism and inflammation . It also influences the GPR55 and GPR119 pathways, which are involved in a variety of physiological processes .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and distributed in various tissues . They are excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

The molecular and cellular effects of N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide’s action are related to its interaction with PPAR-α, GPR55, and GPR119. These interactions can lead to anti-inflammatory effects, pain relief, and other physiological changes .

安全和危害

属性

IUPAC Name |

N-(2-hydroxyethyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-6-5-13-11(15)10-7-8-3-1-2-4-9(8)12(16)17-10/h1-4,7,14H,5-6H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYRWAZJMNJTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyethyl)-1-oxo-1H-isothiochromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

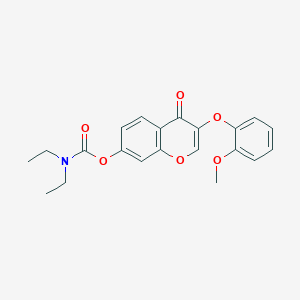

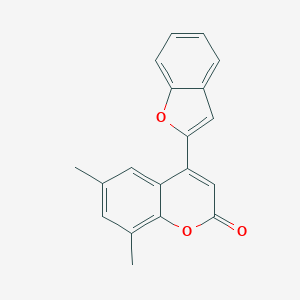

![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385425.png)

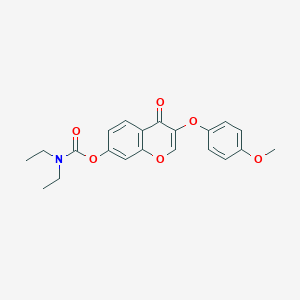

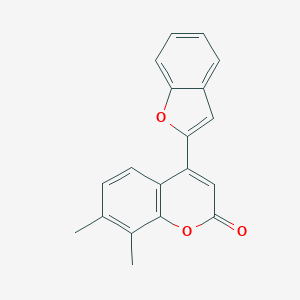

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385437.png)

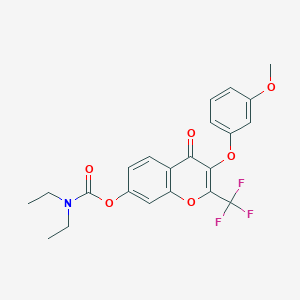

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B385448.png)